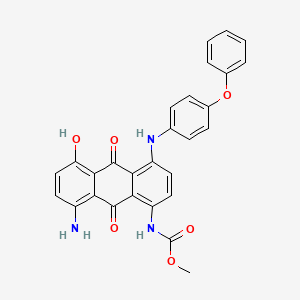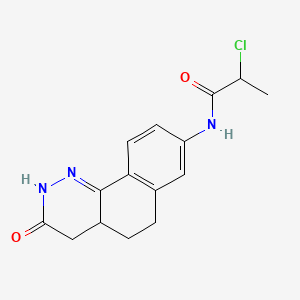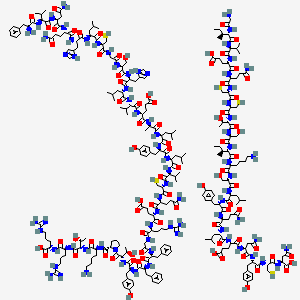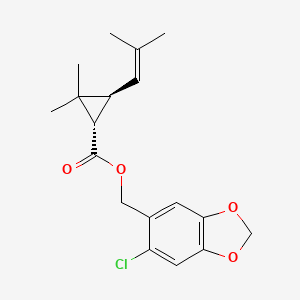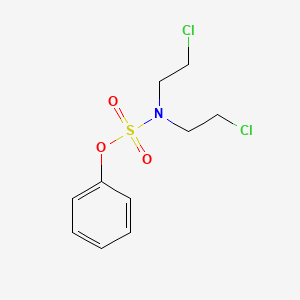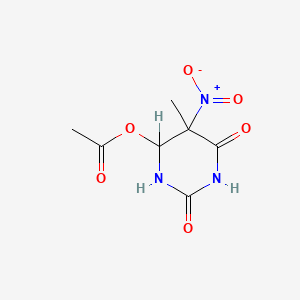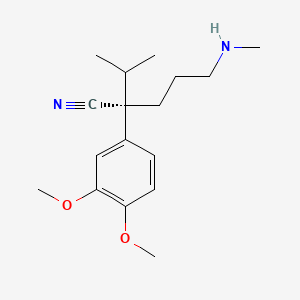
Apidaecin Ia
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apidaecin Ia is an antimicrobial peptide derived from the hemolymph of honeybees (Apis mellifera). It belongs to a family of proline-rich antimicrobial peptides known for their potent activity against Gram-negative bacteria. Unlike many traditional antibiotics, this compound operates through a unique mechanism that targets bacterial protein synthesis, making it a promising candidate for developing new antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Apidaecin Ia can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli. The bacteria are then cultured, and the peptide is extracted and purified from the bacterial cells .
Analyse Chemischer Reaktionen
Types of Reactions
Apidaecin Ia primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are usually carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The primary product of these reactions is the this compound peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final active peptide .
Wissenschaftliche Forschungsanwendungen
Apidaecin Ia has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Wirkmechanismus
Apidaecin Ia exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the translation termination step, causing ribosome stalling and queuing at stop codons. This unique mechanism leads to the production of aberrant proteins with C-terminal extensions, ultimately disrupting bacterial cell function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Drosocin: Another proline-rich antimicrobial peptide with similar activity against Gram-negative bacteria.
Oncocin: A peptide with a similar mechanism of action, targeting bacterial protein synthesis.
Bac7: A proline-rich peptide known for its antibacterial properties.
Uniqueness
Apidaecin Ia is unique in its specific targeting of the translation termination step in bacterial protein synthesis. This distinct mechanism sets it apart from other antimicrobial peptides, which typically target earlier stages of translation or disrupt bacterial membranes .
Eigenschaften
CAS-Nummer |
123081-48-1 |
|---|---|
Molekularformel |
C95H150N32O23 |
Molekulargewicht |
2108.4 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C95H150N32O23/c1-7-50(5)74(120-79(136)59(42-52-27-29-54(128)30-28-52)117-85(142)73(49(3)4)119-84(141)67-25-14-37-123(67)86(143)56(19-10-34-108-94(102)103)113-78(135)61(45-71(99)131)116-77(134)60(44-70(98)130)111-72(132)46-96)91(148)126-40-16-24-66(126)82(139)115-58(31-32-69(97)129)88(145)122-36-12-22-64(122)81(138)114-57(20-11-35-109-95(104)105)87(144)127-41-17-26-68(127)90(147)125-39-15-23-65(125)83(140)118-62(43-53-47-106-48-110-53)89(146)124-38-13-21-63(124)80(137)112-55(18-9-33-107-93(100)101)76(133)121-75(92(149)150)51(6)8-2/h27-30,47-51,55-68,73-75,128H,7-26,31-46,96H2,1-6H3,(H2,97,129)(H2,98,130)(H2,99,131)(H,106,110)(H,111,132)(H,112,137)(H,113,135)(H,114,138)(H,115,139)(H,116,134)(H,117,142)(H,118,140)(H,119,141)(H,120,136)(H,121,133)(H,149,150)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,73-,74-,75-/m0/s1 |
InChI-Schlüssel |
DOHIZXBJKLFYHI-BVJPZTDTSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CN=CN5)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CN=CN5)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)

